molecular formula C22H26N2S B14454030 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole CAS No. 77477-20-4

2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole

Cat. No.: B14454030
CAS No.: 77477-20-4
M. Wt: 350.5 g/mol
InChI Key: WKQHPFUYOIDMMT-UHFFFAOYSA-N
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Description

2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two 4-butylphenyl groups attached to the 2 and 5 positions of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butylbenzenediazonium chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Solvent: Polar solvents like ethanol or acetonitrile

    Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 4-butylbenzenediazonium chloride and thiourea

    Reaction Setup: Utilizing reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones

    Reduction: Reduction of the thiadiazole ring to form dihydrothiadiazoles

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst

Major Products

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Dihydrothiadiazoles

    Substitution Products: Halogenated derivatives of the phenyl rings

Scientific Research Applications

2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-butylphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-butylphenyl)-1,3,4-triazole
  • 2,5-Bis(4-butylphenyl)-1,3,4-tetrazole

Uniqueness

2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole stands out due to its sulfur-containing thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.

Properties

CAS No.

77477-20-4

Molecular Formula

C22H26N2S

Molecular Weight

350.5 g/mol

IUPAC Name

2,5-bis(4-butylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C22H26N2S/c1-3-5-7-17-9-13-19(14-10-17)21-23-24-22(25-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

WKQHPFUYOIDMMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCC

Origin of Product

United States

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